molecular formula C13H13ClO2 B2938829 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287310-51-2

3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2938829
CAS No.: 2287310-51-2
M. Wt: 236.7
InChI Key: CKEBRBUGBJUMDJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methylphenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a chloro and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the chloro and methyl groups on the phenyl ring. Common synthetic routes include:

  • Bicyclic Core Formation: This can be achieved through intramolecular cyclization reactions, often using strong acids or bases as catalysts.

  • Functional Group Introduction: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions, requiring specific reagents and conditions to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the carboxylic acid group to other functional groups, such as aldehydes or ketones.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes may be inhibited or activated by the compound, leading to changes in metabolic pathways.

  • Receptors: Binding to receptors can trigger signaling pathways, resulting in biological effects.

Comparison with Similar Compounds

  • 3-(2-Chloro-5-methylphenyl)propionic acid: Similar structure but with a different bicyclic core.

  • 3-(2-Chloro-5-methylphenyl)acetic acid: Similar phenyl group but with a simpler carboxylic acid structure.

Uniqueness: 3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure, which provides enhanced stability and specificity in chemical reactions and biological interactions.

Properties

IUPAC Name

3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-8-2-3-10(14)9(4-8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEBRBUGBJUMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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